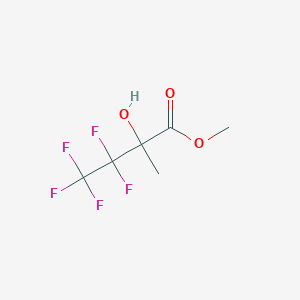

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester” is a chemical compound with the molecular formula C6H7F5O3 and a molecular weight of 222.11 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H7F5O3 . This indicates that it contains 6 carbon atoms, 7 hydrogen atoms, 5 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a liquid with a predicted melting point of -18.34° C . It has a predicted density of approximately 1.4 g/mL and a predicted refractive index of n 20D 1.35 .Applications De Recherche Scientifique

Occurrence and Environmental Behavior of Esters

Esters, including parabens (esters of para-hydroxybenzoic acid), are widely used as preservatives in cosmetics, foodstuffs, and pharmaceutical drugs. Despite their biodegradability, they are ubiquitous in surface water and sediments due to continuous introduction into the environment. Chlorinated by-products of these esters, formed through reactions with free chlorine, have been detected in wastewater and rivers, indicating environmental persistence and potential toxicity concerns (Haman, Dauchy, Rosin, & Munoz, 2015).

Applications and Properties of Modified Esters

Biopolymer Ethers and Esters

Chemical modification of natural polymers like xylan into ethers and esters can result in materials with specific properties, useful in drug delivery and as additives in various applications. Such modifications highlight the versatility and application potential of esters derived from renewable resources (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Lactic Acid Esters

Lactic acid, a hydroxycarboxylic acid produced by fermentation, serves as a precursor for various chemicals via both chemical and biotechnological routes. Derivatives of lactic acid, such as lactate ester, highlight the feedstock's value in green chemistry and its role in producing environmentally friendly materials (Gao, Ma, & Xu, 2011).

Environmental and Health Aspects

The health and environmental implications of esters, including potential endocrine-disrupting effects and their behavior in aquatic environments, underline the importance of studying these compounds. While esters like parabens have been used safely in various products, their persistence in the environment and the formation of more stable and potentially toxic chlorinated by-products call for further research into their impact (Soni, Taylor, Greenberg, & Burdock, 2002).

Orientations Futures

Propriétés

IUPAC Name |

methyl 3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O3/c1-4(13,3(12)14-2)5(7,8)6(9,10)11/h13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKRAAVMCALKMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(C(C(F)(F)F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)

![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)

![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)

![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)

![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)

![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)